6,7-Dioxabicyclo[3.2.1]octane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
51272-66-3 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
6,7-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-5-4-6(3-1)8-7-5/h5-6H,1-4H2 |
InChI Key |
CGPRNHALWNCCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)OO2 |
Origin of Product |
United States |
Structural Significance Within Bridged Bicyclic Systems
The 6,7-dioxabicyclo[3.2.1]octane scaffold holds notable structural significance within the broader class of bridged bicyclic systems. These systems are characterized by two rings sharing two non-adjacent carbon atoms, known as bridgehead carbons. The bridges connecting these carbons can be of varying lengths, defined by the number of atoms in each bridge. In the case of the bicyclo[3.2.1]octane system, the bridges contain three, two, and one atom(s), respectively.
The introduction of a dioxygen bridge (peroxide linkage) to form this compound creates a conformationally constrained molecule. ontosight.ai This rigidity is a key feature, influencing the molecule's stability and reactivity. The fixed spatial arrangement of atoms can lead to significant ring strain, particularly when compared to more flexible acyclic or monocyclic counterparts. This strain can be a driving force for specific chemical transformations.
The stereochemistry of the this compound system is also of great importance. The defined three-dimensional shape allows for the existence of various stereoisomers, and the synthesis of these in a controlled manner is a significant challenge and a focus of research. The relative orientation of substituents on the bicyclic framework can dramatically alter the molecule's properties and potential applications.
Overview of Research Trajectories for Dioxabicyclo 3.2.1 Octane Frameworks
Retrosynthetic Analysis Approaches for Dioxabicyclo[3.2.1]octane Cores
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. princeton.edu This approach is crucial for planning the synthesis of complex structures like the this compound core.
Disconnection Strategies for Bridged Ketal Systems
The disconnection of bridged ring systems, such as the this compound, follows a set of strategic principles aimed at simplifying the target structure effectively. princeton.edursc.org A primary strategy involves disconnecting the bridged system to generate a more easily synthesized fused or monocyclic precursor. princeton.edursc.org For the this compound core, which is a bridged ketal, a logical disconnection is across the C-O bonds of the ketal functionality. This leads to a dihydroxy ketone precursor.
Key principles guiding the disconnection of bridged rings include:
Topological Analysis: Identifying strategic bonds for disconnection based on the ring network. princeton.edursc.org This often involves cleaving bonds that lead to the greatest reduction in complexity. princeton.edu
Preservation of Stereochemistry: When disconnecting, it is often advantageous to choose disconnections that preserve existing stereocenters in the resulting fragments, which can be derived from the chiral pool.
Symmetry: Disconnecting to yield symmetrical or nearly symmetrical precursors can simplify the synthesis. scripps.edu
Functionality: Disconnections are often guided by the presence of functional groups that suggest known and reliable bond-forming reactions in the synthetic direction. rsc.org
In the context of the this compound skeleton, a common retrosynthetic disconnection involves breaking the acetal (B89532) C-O bonds, which simplifies the bicyclic system to a precursor containing a ketone and two hydroxyl groups. This dihydroxyketone can then be further simplified. For instance, the synthesis of brevicomin, a natural product containing a 6,8-dioxabicyclo[3.2.1]octane core, has been approached by disconnecting the bicyclic acetal to a triene precursor, which can be formed from a diol and a ketone. oregonstate.edu
Fragment-Based Synthesis Design
Fragment-based synthesis design involves the assembly of the target molecule from several key fragments. This convergent approach is often more efficient than linear syntheses. For the this compound core, a fragment-based approach might involve the coupling of two or three key building blocks. researchgate.net
For example, the synthesis of the 3,5,7-trisubstituted 6,8-dioxabicyclo[3.2.1]octane core of cyclodidemniserinol trisulfate was designed using a convergent strategy where the molecule was dissected into four fragments that were prepared independently and then assembled. researchgate.net Similarly, peptidomimetics containing a 3-aza-6,8-dioxabicyclo[3.2.1]octane core have been synthesized by coupling two building blocks followed by an intramolecular cyclization. researchgate.netfrontiersin.orgfrontiersin.org
A powerful strategy for constructing the related 2,8-dioxabicyclo[3.2.1]octane core of the zaragozic acids/squalestatins involves a key acid-catalyzed intramolecular transketalization of a 6,8-dioxabicyclo[3.2.1]octane system. psu.edu This precursor is, in turn, formed via a carbonyl ylide cycloaddition. psu.edu
Classical and Advanced Synthetic Routes for Dioxabicyclo[3.2.1]octane Construction
A variety of synthetic methods have been developed to construct the this compound ring system, ranging from classical cyclization reactions to more modern cycloaddition strategies.
Cycloaddition Reactions in Dioxabicyclo[3.2.1]octane Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems in a single step, often with high stereocontrol. acs.org
The [3+2] cycloaddition of carbonyl ylides is a highly effective method for the synthesis of five-membered oxygen-containing heterocycles, which can be precursors to the dioxabicyclo[3.2.1]octane core. psu.edubeilstein-journals.org Carbonyl ylides are typically generated in situ from diazocarbonyl compounds in the presence of a rhodium(II) catalyst. psu.edubeilstein-journals.org
A key example is the synthesis of the core of squalestatins/zaragozic acids, which feature a 2,8-dioxabicyclo[3.2.1]octane skeleton. The strategy involves a rhodium(II)-catalyzed tandem carbonyl ylide formation from a diazoketone and a subsequent stereoselective [3+2] cycloaddition with a glyoxylate. beilstein-journals.orgacs.org This is followed by an acid-catalyzed rearrangement to generate the desired dioxabicyclo[3.2.1]octane core. psu.edubeilstein-journals.orgacs.org The stereochemical outcome of the cycloaddition is often controlled by the facial selectivity of the carbonyl ylide and the exo/endo orientation of the dipolarophile. acs.org
| Catalyst | Diazocarbonyl Precursor | Dipolarophile | Product | Reference |
| Rhodium(II) acetate | Diazoketone | Methyl glyoxylate | 6,8-Dioxabicyclo[3.2.1]octane derivative | psu.edu |
| Rhodium(II) acetate | Diazodiketoester | Methyl glyoxylate | Tricarboxylate-2,8-dioxabicyclo[3.2.1]octane core | beilstein-journals.org |
1,3-Dipolar cycloadditions are versatile reactions for constructing five-membered heterocycles. researchgate.net In the context of dioxabicyclo[3.2.1]octane synthesis, this strategy can be employed to build a key portion of the ring system. For instance, the synthesis of the 2,8-dioxabicyclo[3.2.1]octane core of zaragozic acids has been achieved through a tandem sequence involving carbonyl ylide formation followed by a 1,3-dipolar cycloaddition. dergipark.org.trscispace.com
While direct 1,3-dipolar cycloadditions to form the this compound ring system are less common, the principle is applied in the synthesis of related structures. For example, enantioselective palladium-catalyzed (5+3) cycloadditions of vinylcyclopropanes and oxidopyrylium ylides have been developed to synthesize bridged oxa-[3.3.1]carbocycles. bohrium.com This highlights the potential of cycloaddition strategies in accessing complex bridged systems.
The synthesis of various heterocyclic scaffolds often relies on 1,3-dipolar cycloaddition reactions. researchgate.net For instance, the reaction of azomethine ylides with a cellulose-derived chiral enone proceeds via a 1,3-dipolar cycloaddition. publish.csiro.au
| Dipole | Dipolarophile | Product | Reference |
| Carbonyl Ylide | Glyoxylate | 2,8-Dioxabicyclo[3.2.1]octane core | dergipark.org.trscispace.com |
| Oxidopyrylium Ylide | Vinylcyclopropane | Oxa-[3.3.1]carbocycle | bohrium.com |
Ring-Closing Metathesis (RCM) in Dioxabicyclo[3.2.1]octane Formation
Ring-Closing Metathesis (RCM) has emerged as a powerful and strategic method for the synthesis of the this compound core structure, which is a prevalent motif in numerous natural products. This approach typically involves the formation of the bicyclic ketal system by closing one of the rings through a metathesis reaction, often starting from acyclic or monocyclic precursors.
A notable application of RCM is in the synthesis of pheromones such as (+)-exo- and endo-brevicomin (B1619995), which possess the 6,8-dioxabicyclo[3.2.1]octane skeleton. oregonstate.edunih.gov This strategy relies on the desymmetrization of triene substrates derived from diols. For instance, the synthesis of (+)-exo-brevicomin begins with the ketalization of (3R,4R)-3,4-dihydroxy-1,5-hexadiene with a suitable ketone to form the metathesis precursor. oregonstate.edu Subsequent RCM using a ruthenium-based catalyst, such as the Grubbs catalyst, efficiently constructs the bicyclic framework. oregonstate.edu Similarly, a racemic synthesis of endo-brevicomin was achieved from a meso diol, where the meso triene was desymmetrized to the 6,8-dioxabicyclo[3.2.1]octane skeleton via RCM. oregonstate.edu The use of a chiral Schrock-Hoveyda catalyst has also been explored for asymmetric desymmetrization, demonstrating the potential for enantioselective synthesis. oregonstate.edu
Another significant application is the ketalization/ring-closing metathesis (K/RCM) strategy employed in the total synthesis of didemniserinolipid B. nih.gov This approach involves the bimolecular ketalization of a ketone fragment with a C2-symmetric diene diol, followed by an intramolecular RCM to forge the carbon-carbon bond that completes the bicyclic ketal structure. nih.gov To enhance the efficiency of the RCM step, a 2-allyl-4-fluorophenyl auxiliary for relay ring-closing metathesis (RRCM) was developed, leading to improved yields of the desired 6,8-dioxabicyclo[3.2.1]octene core. nih.gov
Table 1: Selected Examples of RCM in this compound Synthesis
| Target Compound | Key Substrate | Catalyst | Outcome | Reference |
|---|---|---|---|---|
| (+)-exo-Brevicomin | Triene derived from (3R,4R)-3,4-dihydroxy-1,5-hexadiene | Grubbs Catalyst | Formation of the 6,8-dioxabicyclo[3.2.1]octane skeleton | oregonstate.edu |
| rac-endo-Brevicomin | meso-Triene from a meso diol | Grubbs Catalyst | Desymmetrization to the racemic 6,8-dioxabicyclo[3.2.1]octane skeleton (87% yield) | oregonstate.edu |
| (+)-endo-Brevicomin | meso-Triene 6 | (-)-(S)-Schrock-Hoveyda catalyst | Enantiomerically enriched (+)-endo-brevicomin | oregonstate.edu |
Intramolecular C-H Insertion Reactions for Dioxabicyclo[3.2.1]octane Core Assembly
Intramolecular C-H insertion reactions represent a highly efficient and atom-economical strategy for the construction of the this compound core. This method is particularly powerful as it allows for the formation of multiple stereocenters in a single, pivotal step.
A key example of this methodology is the synthesis of the core structure of the zaragozic acids, a family of potent inhibitors of squalene synthase. nih.gov The central transformation in this synthesis is a dirhodium(II)-catalyzed intramolecular C-H bond insertion of a 2-diazoacetyl-1,3-dioxane precursor. nih.govresearchgate.net This reaction proceeds via an intermediate carbenoid, which then inserts into a C-H bond within the same molecule to generate the bicyclic system. This specific transformation remarkably creates four of the six stereocenters present in the core structure in one step. nih.govresearchgate.net The diazo precursor itself was synthesized from a xylitol (B92547) derivative, highlighting the utility of readily available starting materials in complex molecule synthesis. nih.gov
The efficiency and stereocontrol of the rhodium(II)-catalyzed C-H insertion are highly dependent on the catalyst and the substrate's conformation, which directs the insertion to a specific C-H bond. This template-directed approach provides a powerful tool for accessing complex polycyclic ethers like the this compound system.
Palladium-Catalyzed Cyclization Reactions for Dioxabicyclo[3.2.1]octane Derivatives
Palladium catalysis offers versatile and powerful methods for constructing the this compound framework through various cyclization strategies. These reactions often exhibit high levels of stereoselectivity and functional group tolerance, making them valuable tools in organic synthesis.
One prominent strategy involves a palladium-organo relay catalysis for the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane derivatives from simple starting materials like vinylethylene carbonates and amine-substituted enones. acs.org This process initiates with a palladium-catalyzed N-allylic substitution, followed by a Diels-Alder cyclization and a final intramolecular ketalization to furnish the bicyclic scaffold. acs.org This sequential reaction cascade is highly efficient, providing access to a diverse range of over 50 examples of 6,8-dioxabicyclo[3.2.1]octane derivatives with good yields and high stereoselectivity. acs.org
Another approach involves the palladium-catalyzed cyclization of alkenols. beilstein-journals.orgresearchgate.net This transformation can be tailored to produce various oxaheterocycles, including the 2,6-dioxabicyclo[3.2.1]octane subunit, which is a structural feature of natural products like the aurovertins. beilstein-journals.orgresearchgate.net The reaction typically proceeds through the diastereoselective cyclization of an appropriate alkenol to a tetrahydrofuran (B95107) intermediate, which then undergoes a subsequent cyclization to form the bicyclic system. beilstein-journals.orgresearchgate.net The choice of the palladium catalytic system is crucial for controlling the reaction outcome and stereoselectivity. beilstein-journals.orgresearchgate.net
Table 2: Palladium-Catalyzed Reactions for this compound Synthesis
| Reaction Type | Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Relay Catalysis | Vinylethylene carbonates, Amine-substituted enones | Palladium/Phosphoric Acid or Palladium/Halogen-Bonding | Sequential N-allylic substitution, Diels-Alder, and ketalization; High stereoselectivity | acs.org |
Rearrangement-Based Syntheses of Dioxabicyclo[3.2.1]octane Ring Systems
Thionyl Chloride (SOCl₂) Promoted Rearrangements of Dioxabicyclo[3.2.1]octan-4-ols
A notable synthetic route to modified dioxabicyclo[3.2.1]octane systems involves the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride (SOCl₂) in the presence of pyridine. beilstein-archives.orgnih.govnih.gov This reaction leads to a fascinating oxygen migration from the C5 to the C4 position, ultimately forming a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-archives.orgnih.govnih.gov
The proposed mechanism involves the initial formation of a chlorosulfite intermediate from the C4 alcohol. beilstein-archives.orgnih.gov This intermediate then facilitates the migration of the oxygen atom from the acetal at C5 to the neighboring C4 position, with concomitant expulsion of sulfur dioxide and chloride. The reaction outcome is highly dependent on the substrate structure. For instance, analogous allylic alcohols with endocyclic or exocyclic double bonds tend to undergo simple chlorination without rearrangement, likely due to the formation of stabilized allylic cations. beilstein-archives.orgnih.gov This rearrangement provides a valuable method for transforming the connectivity of the bicyclic ring system, offering access to novel derivatives. beilstein-journals.org
Appel Conditions for Dioxabicyclo[3.2.1]octane Rearrangements
Similar to the thionyl chloride-promoted reaction, Appel conditions (typically triphenylphosphine (B44618) and a carbon tetrahalide) can also induce a skeletal rearrangement in 6,8-dioxabicyclo[3.2.1]octan-4-ols. beilstein-archives.orgnih.govnih.gov This method provides an alternative pathway to achieve the same oxygen migration from C5 to C4, yielding the rearranged 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-archives.orgnih.gov
Under Appel conditions, the reaction proceeds through an alkoxytriphenylphosphonium intermediate. beilstein-archives.orgnih.gov This intermediate serves as a good leaving group, facilitating the nucleophilic attack of the C5 oxygen onto the C4 carbon, leading to the observed skeletal rearrangement. The results obtained using Appel conditions are generally similar to those with thionyl chloride, confirming that the formation of a good leaving group at the C4 position is the key driver for the migration reaction. beilstein-journals.org The utility of the resulting chloroalkyl ether products has been demonstrated through subsequent functionalization reactions, such as substitution with organosilanes or electrophilic aromatic substitution. beilstein-archives.orgnih.gov
Table 3: Rearrangement Reactions of 6,8-Dioxabicyclo[3.2.1]octan-4-ols
| Reagent/Condition | Starting Material | Product | Intermediate | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂)/Pyridine | 6,8-Dioxabicyclo[3.2.1]octan-4-ol | 2-Chloro-3,8-dioxabicyclo[3.2.1]octane | Chlorosulfite | beilstein-archives.orgnih.govnih.gov |
Domino Synthesis and Cascade Reactions for Dioxabicyclo[3.2.1]octane Scaffolds
Domino and cascade reactions provide an elegant and efficient approach to the synthesis of complex molecular architectures like the this compound scaffold from simple precursors in a single operation. These reactions are characterized by a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next.
A powerful example is the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks using a metal-organo relay catalysis system. acs.org This one-pot protocol involves a cascade of three distinct reactions: an initial palladium-catalyzed N-allylic substitution between a vinylethylene carbonate and an amine-substituted enone, followed by an intramolecular Diels-Alder cyclization, and concluding with an intramolecular ketalization to form the final bicyclic product. acs.org This strategy is notable for its high step economy and the ability to generate significant molecular complexity with high stereocontrol. acs.org
Another approach involves a cascade reaction to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives from β-keto allylamines through an oxidation-cyclization sequence. dp.tech Additionally, gold-catalyzed cascade reactions of N-propargylamines can lead to the formation of 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives through a cyclo-ketalization process. ijcce.ac.ir These examples underscore the power of cascade reactions to rapidly assemble the core structure of dioxabicyclo[3.2.1]octanes and their analogues, offering a concise route to these important heterocyclic systems.
Radical-Promoted Intramolecular Cyclizations to Dioxabicyclo[3.2.1]octane Ring Systems
Radical cyclizations offer a powerful and versatile approach to the synthesis of the this compound ring system, often proceeding under mild conditions. thieme-connect.de These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the characteristic bicyclic structure.
One notable strategy involves a 1,5-hydrogen atom transfer (1,5-HAT) followed by a Surzur–Tanner rearrangement. nih.gov This radical cascade has been successfully applied to carbohydrate-based substrates to construct the 6,8-dioxabicyclo[3.2.1]octane framework. nih.gov The initial alkoxyl radicals can be generated from N-alkoxyphthalimide derivatives using reagents like n-Bu3SnH/AIBN. nih.gov The reaction sequence is influenced by the stereochemistry of the starting material, and the addition of a Lewis acid such as BF3•Et2O can significantly improve the yields of the desired bicyclic ketals. nih.govresearchgate.net
Another approach utilizes an oxidative free-radical cyclization mediated by manganese(III) acetate. thieme-connect.de This method has proven effective for the cyclization of alkenes to form γ-lactones, a related structural motif. thieme-connect.de The reaction proceeds through the formation of a radical intermediate that cyclizes onto a double bond. thieme-connect.de
Furthermore, radical cascades involving a 1,5-hydrogen atom transfer coupled with a radical/polar crossover sequence have been developed. nih.gov Under oxidative conditions using PhI(OAc)2/I2, alkoxyl radicals can trigger a 1,5-HAT, followed by radical oxidation and nucleophilic cyclization to afford the 6,8-dioxabicyclo[3.2.1]octane framework in a single step. nih.gov
Stereoselective Synthesis of Dioxabicyclo[3.2.1]octane Enantiomers and Diastereomers
The biological activity of compounds containing the this compound core is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to access specific enantiomers and diastereomers is of paramount importance.
Asymmetric synthesis provides a direct route to enantiomerically enriched this compound derivatives. A variety of chiral sources and catalysts have been employed to achieve high levels of stereocontrol.
One common strategy involves the use of chiral starting materials derived from the chiral pool, such as carbohydrates. researchgate.net For instance, the synthesis of siladenoserinol A analogs possessing a diastereomeric 6,8-dioxabicyclo[3.2.1]octane skeleton has been achieved starting from commercially available carbohydrates. researchgate.net
Ring-closing metathesis (RCM) has also emerged as a powerful tool for the asymmetric synthesis of these bicyclic systems. oregonstate.edu The desymmetrization of C2 and meso symmetric triene diols via RCM has been successfully used in the synthesis of (+)-exo- and endo-brevicomin. oregonstate.edu Furthermore, the use of chiral metathesis catalysts has enabled the enantioselective desymmetrization of meso substrates. oregonstate.edu
Other asymmetric methods include:
Sharpless Asymmetric Dihydroxylation: This reaction has been utilized as a key step in the synthesis of pheromones like (-)-exo-isobrevicomin and (+)-exo-brevicomin, which feature the 6,8-dioxabicyclo[3.2.1]octane structure. scispace.comscielo.br
Conjugate Addition: The conjugated addition of primary alkyl iodides to α,β-unsaturated ketones, often accelerated by ultrasound, provides a route to key intermediates for the synthesis of brevicomin isomers. scispace.comscielo.br
Dirhodium(II)-catalyzed Intramolecular C-H Insertion: This transformation has been pivotal in the synthesis of a model for the core of the zaragozic acids, generating multiple stereocenters in a single step. nih.gov
Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. Various strategies have been developed to influence the relative stereochemistry during the formation of the dioxabicyclo[3.2.1]octane ring.
Palladium-catalyzed cyclization of appropriate alkenols has been shown to be a diastereoselective method for constructing substituted tetrahydrofurans, which can then undergo subsequent cyclization to form 2,6-dioxabicyclo[3.2.1]octane systems. beilstein-journals.org The stereochemical outcome of these reactions is dependent on the starting alkenol and the catalytic system employed. beilstein-journals.org
In the context of synthesizing the core of squalestatins/zaragozic acids, a dirhodium(II)-catalyzed intramolecular C-H bond insertion of a 2-diazoacetyl-1,3-dioxane derivative was used to generate four of the six stereocenters with high diastereoselectivity. nih.gov Another approach towards the zaragozic acid core involved a stereoselective carbonyl ylide formation–cycloaddition reaction. nih.gov
The stereochemistry of the final bicyclic product can also be influenced by the judicious choice of protecting groups and reaction conditions. For example, in the synthesis of siladenoserinol analogs, specific reaction conditions for a one-pot transformation using AuCl(PPh3)/AgSbF6/2,6-di-tert-butylpyridine were determined to yield the desired bicycloketal without the loss of a key protecting group. researchgate.net
Enzymatic reactions offer a green and highly selective alternative for the synthesis of precursors to this compound systems. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.
The biosynthesis of aurovertins, which contain a 2,6-dioxabicyclo[3.2.1]octane ring, involves a series of enzymatic transformations. nih.govacs.orgnih.govcdc.gov Key enzymes in this pathway include a polyketide synthase, a methyltransferase, a flavin-dependent monooxygenase (FMO), and an epoxide hydrolase. nih.govacs.orgnih.gov These enzymes work in concert to convert a linear polyene precursor into the complex bicyclic scaffold. nih.govacs.orgnih.govcdc.gov Specifically, the FMO and epoxide hydrolase iteratively transform the terminal triene portion of the precursor into the dioxabicyclo[3.2.1]octane structure. nih.govacs.orgnih.gov
Chemoenzymatic approaches have also been developed. For instance, enzymatic transformations are a common strategy in the synthesis of insect pheromones like the brevicomins. scielo.br These methods often involve the enzymatic resolution of racemic intermediates or the enantioselective transformation of prochiral substrates to create key chiral building blocks.
The separation of enantiomers can also be achieved through reaction with an optically active compound, such as a chiral alcohol or Mosher's acid chloride, to form a diastereomeric mixture that can be separated and then converted back to the pure enantiomers. google.com
Chemical Transformations and Reactivity of Dioxabicyclo 3.2.1 Octane Derivatives
Skeletal Rearrangements of the Dioxabicyclo[3.2.1]octane System
The rigid bicyclic structure of 6,7-dioxabicyclo[3.2.1]octane derivatives makes them prone to fascinating skeletal rearrangements, often triggered by the introduction of reactive functionalities. These rearrangements can lead to the formation of alternative bicyclic or even more complex ring systems.
Oxygen Migration Pathways within the Bridged Ring System
A notable rearrangement within the 6,8-dioxabicyclo[3.2.1]octane system involves the migration of an oxygen atom. For instance, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride in the presence of pyridine can induce an oxygen migration from the C5 to the C4 position. beilstein-archives.org This process results in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system through a chlorosulfite intermediate. beilstein-archives.org Similar rearrangements have been observed using Appel conditions, proceeding via an alkoxytriphenylphosphonium intermediate. beilstein-archives.org
The stereochemistry of the alcohol at the C4 position plays a crucial role in directing the migration pathway. Studies have shown that the configuration of the C4-hydroxyl group determines which oxygen atom of the acetal (B89532) migrates. beilstein-journals.orgbeilstein-archives.org When the C4-OH is in an equatorial orientation, the O8 atom is properly aligned to migrate, leading to a 3,8-dioxabicyclo[3.2.1]octane system. beilstein-journals.org Conversely, an axial C4-OH favors the migration of the O6 atom, resulting in the formation of 2,4-dioxabicyclo[2.2.2]octanes. beilstein-journals.org This stereochemical dependence is attributed to the alignment of the migrating oxygen with the σ* orbital of the C-O bond being cleaved. beilstein-journals.orgbeilstein-archives.org
Substrate-Dependent Outcomes of Rearrangement Reactions
The outcome of skeletal rearrangements in the 6,8-dioxabicyclo[3.2.1]octane system is highly dependent on the nature of the substrate and the reagents employed. Early work by Baillargeon and Reddy demonstrated that diethylaminosulfur trifluoride (DAST) could promote rearrangements in these derivatives. nih.gov Subsequent research by Karban and co-workers further elucidated the migration of oxygen from the acetal to the neighboring C4-position, yielding a variety of products, including those resulting from fluorination alongside the skeletal rearrangement. beilstein-journals.orgnih.gov
The presence of unsaturation in the molecule can also dramatically alter the reaction pathway. For example, analogous allylic alcohols with endocyclic or exocyclic double bonds undergo chlorination without rearrangement when treated with thionyl chloride. beilstein-archives.org This is due to the formation of stable allylic cations, which diverts the reaction from the rearrangement pathway. beilstein-archives.org The specific substitution pattern on the bicyclic framework, therefore, dictates the feasibility and the nature of the observed skeletal rearrangement.
Ring Expansion Reactions of Dioxabicyclo[3.2.1]octanones
Ring expansion reactions of 6,8-dioxabicyclo[3.2.1]octan-4-ones provide a valuable synthetic route to larger, more complex heterocyclic systems. These reactions typically involve the insertion of a carbon atom into the bicyclic framework, leading to nine-membered ring systems.
Lewis Acid-Promoted Ring Expansion with Diazo Compounds
A common strategy for the ring expansion of cycloalkanones is the Büchner–Curtius–Schlotterbeck reaction, which utilizes diazoalkanes. publish.csiro.au In the context of 6,8-dioxabicyclo[3.2.1]octan-4-one, also known as Cyrene, Lewis acid-promoted reactions with ethyl diazoacetate have been shown to induce ring expansion. publish.csiro.au This reaction leads to the insertion of a carbon atom into the C3–C4 bond, yielding a ring-expanded β-ketoester. publish.csiro.au
The reaction of trimethylsilyldiazomethane with Cyrene has also been investigated. publish.csiro.au While this reaction primarily leads to epoxidation, a small yield of the C4–C5 insertion product is also observed, demonstrating an alternative pathway for ring expansion. publish.csiro.au
Regioselectivity and Diastereoselectivity in Ring Expansion
The regioselectivity of the ring expansion is a critical aspect of these reactions. In the Lewis acid-promoted reaction of Cyrene with ethyl diazoacetate, the insertion occurs specifically into the C3–C4 bond. publish.csiro.au The resulting ring-expanded β-ketoester is formed as an equilibrating mixture of diastereomers. publish.csiro.au This product can then be subjected to a one-pot hydrolysis and decarboxylation to afford the 7,9-dioxabicyclo[4.2.1]nonan-5-one system, known as homocyrene. publish.csiro.au
The diastereoselectivity of these reactions is influenced by the rigid bicyclic structure of the starting material, which can direct the approach of the diazo compound and the subsequent rearrangement. publish.csiro.au Further transformations of the ring-expanded products, such as Baeyer–Villiger oxidation, open up avenues for the synthesis of valuable chiral synthons. publish.csiro.au
Functional Group Interconversions and Derivatization Strategies
The this compound skeleton serves as a versatile platform for a variety of functional group interconversions and derivatization strategies. These modifications are crucial for the synthesis of diverse derivatives with potential applications in various fields.
The parent compound, levoglucosenone (B1675106), and its reduced form, Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one), are key starting materials. nih.gov The carbonyl group in Cyrene can be alkylated and subsequently reduced with reagents like sodium borohydride to introduce substituents at the C4 position. beilstein-journals.orgnih.gov Furthermore, the carbonyl group can be converted into cyclic ketals, such as in the formation of Cygnet derivatives, or transformed into oximes via the Beckmann reaction. researchgate.net It also readily reacts with organometallic reagents like Grignard reagents. researchgate.net
The development of new reactions on this bicyclic system is an active area of research, aiming to expand the range of accessible materials from this biorenewable platform. beilstein-journals.org For instance, a new strategy for the stereoselective construction of the 6,8-dioxabicyclo[3.2.1]octane skeleton of brevicomins has been developed using desymmetrization of triene substrates via ring-closing metathesis. oregonstate.edu The resulting bicyclic acetals contain double bonds that offer significant potential for further derivatization. oregonstate.edu These functionalization strategies are essential for creating a diverse library of this compound derivatives for various applications.
Investigating Reactivity with Specific Reagents and Conditions
The reactivity of this compound derivatives, which are a class of bicyclic endoperoxides, has been a subject of investigation, particularly in the context of rearrangement reactions to form synthetically useful products. A significant chemical transformation for this class of compounds is the Kornblum–DeLaMare (KDM) rearrangement, which converts the endoperoxide functionality into a 4-hydroxyketone under basic conditions. wikipedia.org This reaction is a key step in the biosynthesis of prostaglandins and serves as a valuable tool in organic synthesis. wikipedia.org
Research into the asymmetric KDM reaction of bicyclic meso-endoperoxides has been explored using chiral organocatalysts. nih.gov The desymmetrization of meso-endoperoxides using bifunctional thiourea/amine organocatalysts has been shown to produce 4-hydroxyketones with high yields and enantioselectivities. nih.gov The structure of the catalyst, the solvent used, and the reaction temperature have been identified as influential factors in the outcome of this transformation. nih.gov
The general mechanism of the base-catalyzed Kornblum–DeLaMare rearrangement involves the abstraction of an acidic α-proton to the peroxide bridge, leading to the formation of a carbanion intermediate. This intermediate then rearranges to the corresponding ketone with the expulsion of a hydroxyl anion, which subsequently protonates to form an alcohol. wikipedia.org
Detailed studies have been conducted on the desymmetrization of various meso-endoperoxides using different bifunctional organocatalysts. The results of these investigations, highlighting the yields and enantiomeric ratios of the resulting 4-hydroxyketone products, are summarized in the table below.
Interactive Data Table: Desymmetrization of Meso-endoperoxides via Kornblum–DeLaMare Reaction nih.gov
| Endoperoxide Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | er ( enantiomeric ratio) |
| 1a | 8a | Toluene | 25 | 98 | 98:2 |
| 1a | 8a | CH2Cl2 | 25 | 95 | 97:3 |
| 1a | 8a | THF | 25 | 93 | 98:2 |
| 1a | 8a | MeCN | 25 | 96 | 95:5 |
| 1a | 8a | Toluene | 0 | 98 | >98:2 |
| 1b | 8a | Toluene | 0 | 95 | 98:2 |
| 1c | 8a | Toluene | 0 | 93 | 98:2 |
| 1d | 8a | Toluene | 0 | 78 | 93:7 |
| 1e | 8a | Toluene | 0 | 90 | 96:4 |
The data indicates that catalyst 8a is highly effective in promoting the Kornblum–DeLaMare reaction for a range of meso-endoperoxide substrates, consistently affording high yields and excellent enantioselectivities of the corresponding 4-hydroxyketones. nih.gov The reaction proceeds efficiently in various solvents, with toluene at 0°C providing the highest enantioselectivity for substrate 1a. nih.gov
In addition to desymmetrization, these catalytic systems have been applied to the kinetic resolution of racemic endoperoxides, further demonstrating their utility in accessing enantioenriched materials. nih.gov The bifunctional nature of the thiourea/amine catalysts is crucial for the observed reactivity and selectivity, facilitating the base-catalyzed rearrangement while controlling the stereochemical outcome. nih.gov While thiourea itself can reduce the peroxide bond in strained endoperoxides, in the case of bifunctional catalysts, the KDM rearrangement is the predominant reaction pathway. nih.gov
Advanced Structural Analysis and Stereochemical Elucidation
Spectroscopic Characterization of Dioxabicyclo[3.2.1]octane Structures
Spectroscopy provides a powerful, non-destructive means to probe the structural details of 6,7-dioxabicyclo[3.2.1]octane derivatives in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques, is a cornerstone for the structural elucidation of this compound derivatives. These methods allow for the determination of the relative stereochemistry by analyzing chemical shifts and coupling constants.
In the ¹H NMR spectra of derivatives of this bicyclic system, characteristic signals can be assigned to specific protons, and their coupling patterns provide insight into their spatial relationships. For instance, in a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols, the methine proton at C4 shows a distinctive chemical shift. beilstein-journals.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to correlate proton and carbon signals, further confirming assignments. beilstein-journals.orgnih.gov The configuration of substituents on the ring system can lead to noticeable changes in the chemical shifts of nearby protons. For example, the configuration of an alcohol at C4 has been shown to determine the resulting ring system in subsequent reactions, a finding supported by detailed NMR analysis. beilstein-journals.org The unambiguous assignment of configuration is often achieved through a combination of NMR data and X-ray crystallography. beilstein-journals.org
Table 1: Representative ¹H NMR Chemical Shifts for a 6,8-Dioxabicyclo[3.2.1]octan-4-ol Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H4 Methine | 3.60 | dd | 7.2 |
| Bridgehead Protons | 1.41-1.89 | m | - |
Note: Data is illustrative and based on reported spectra for derivatives. beilstein-journals.orgvulcanchem.com
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is exquisitely sensitive to its three-dimensional structure.
The experimental VCD spectrum is typically compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), to establish the absolute stereochemistry. dtic.mil This combination of experimental and theoretical approaches has been successfully applied to 6,8-dioxabicyclo[3.2.1]octane and its derivatives. biotools.usvu.nl The accuracy of the calculated spectra is dependent on the theoretical model and basis set used. dtic.mil For 6,8-dioxabicyclo[3.2.1]octane, calculations using the B3LYP functional and a 6-31G* basis set have shown impressive agreement with experimental spectra. dtic.mil
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and serves as a "molecular fingerprint". libretexts.org For derivatives of this compound, characteristic absorption bands can be observed. For example, 6,8-dioxabicyclo[3.2.1]octan-4-ol shows a strong absorption band for the C-H stretch around 2924 cm⁻¹ and a broad peak for the hydroxyl group between 3360–3420 cm⁻¹. vulcanchem.com The region from approximately 1400 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region, which is unique for every molecule and can be used for identification by comparison with spectra of known compounds. libretexts.org
Table 2: Characteristic IR Absorption Bands for a 6,8-Dioxabicyclo[3.2.1]octan-4-ol Derivative
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3360–3420 | Broad, Strong |
| C-H Stretch | 2924 | Strong |
Note: Data is based on reported spectra for a derivative. vulcanchem.com
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of crystalline compounds. This technique allows for the precise three-dimensional mapping of atoms in a molecule, offering unambiguous proof of its configuration. nih.gov
For derivatives of the this compound system, single-crystal X-ray analysis has been instrumental in confirming structures and stereochemical assignments that were initially proposed based on NMR and other spectroscopic data. beilstein-journals.org For instance, the stereochemistry of various substituted 6,8-dioxabicyclo[3.2.1]octane derivatives has been unequivocally established through X-ray crystallographic analysis. google.comnih.govbeilstein-archives.org This technique has been crucial in confirming the configuration of hemiacetal centers and in understanding the steric factors that influence the outcomes of chemical reactions involving this bicyclic system. beilstein-journals.org
Conformational Analysis of the Dioxabicyclo[3.2.1]octane Ring System
The this compound ring system possesses a rigid conformation due to its bridged structure. beilstein-journals.org This rigidity plays a significant role in the stereochemical outcome of its reactions. The bicyclic system consists of a six-membered and a five-membered ring fused together. The conformation of these rings is typically non-planar, adopting puckered or "folded" arrangements to minimize ring strain. dalalinstitute.com
The conformation of the six-membered ring in similar bicyclo[3.2.1]octane systems can be described as a distorted chair or boat, while the five-membered ring often adopts an envelope or twist conformation. The specific conformation is influenced by the nature and orientation of substituents on the ring. The rigid conformation of the bicyclic ring system can lead to steric hindrance that makes certain orbitals inaccessible to external nucleophiles, thereby directing the course of chemical reactions. beilstein-journals.org The detailed analysis of ring puckering parameters, which quantify the degree and type of non-planarity, can provide a more precise description of the ring's conformation. researchgate.net
Based on a thorough review of available scientific literature, it has been determined that there is a significant lack of specific research data pertaining to the theoretical and computational chemistry of the compound This compound that would be required to adequately address the provided outline.
The vast majority of computational studies, including Density Functional Theory (DFT) calculations, molecular mechanics, and ab initio calculations of spectroscopic properties, have been conducted on the isomeric compound, 6,8-Dioxabicyclo[3.2.1]octane , and its derivatives. This body of research is extensive and covers many of the areas mentioned in the user's request, but it applies specifically to the 6,8-isomer.
Due to the strict instruction to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to generate a scientifically accurate and informative article that adheres to the detailed outline provided. Attributing the findings from the 6,8-isomer to the 6,7-isomer would be factually incorrect.
Therefore, this request cannot be fulfilled as written while maintaining the required standards of scientific accuracy and strict adherence to the specified subject matter.
Biological Relevance and Mechanistic Interactions Non Clinical
Dioxabicyclo[3.2.1]octane as a Structural Motif in Natural Products
The 6,7-dioxabicyclo[3.2.1]octane core, and its isomers such as the 2,6- and 6,8-dioxabicyclo[3.2.1]octane skeletons, are prevalent structural motifs found in a diverse array of biologically active natural products. acs.org This framework is a key feature in compounds isolated from fungi, plants, myxobacteria, and marine organisms. nih.govbeilstein-journals.org
One prominent example is the aurovertin (B1171891) family of fungal polyketides, which contains the 2,6-dioxabicyclo[3.2.1]octane ring system. nih.govescholarship.org These compounds are isolated from fungal species like Calcarisporium arbuscula. nih.gov The ineffectiveness of certain derivatives that lack this bicyclic system underscores its critical role for the compound's activity. rsc.orgrsc.org Another notable natural product is siladenoserinol A, isolated from a tunicate of the Didemnidae family, which possesses a unique 6,8-dioxabicyclo[3.2.1]octane backbone. oup.com
The presence of this structural unit extends to other significant natural products, including decurrenside A from the goldenrod plant, the antibiotic sorangicin A from myxobacteria, and the complex marine toxin palytoxin (B80417) from zoanthids. nih.govbeilstein-journals.org The frequent occurrence of this bicyclic ether moiety in nature highlights its evolutionary selection as a stable and functionally important scaffold. nih.gov
Table 1: Examples of Natural Products Containing a Dioxabicyclo[3.2.1]octane Motif
| Natural Product | Isomeric Core | Source Organism |
|---|---|---|
| Aurovertin E | 2,6-Dioxabicyclo[3.2.1]octane | Calcarisporium arbuscula (fungus) nih.gov |
| Siladenoserinol A | 6,8-Dioxabicyclo[3.2.1]octane | Tunicate (Didemnidae family) oup.com |
| Decurrenside A | 2,6-Dioxabicyclo[3.2.1]octane | Goldenrod plant nih.govbeilstein-journals.org |
| Sorangicin A | 2,6-Dioxabicyclo[3.2.1]octane | Myxobacteria nih.govbeilstein-journals.org |
Molecular Interactions with Biological Targets
The rigid, three-dimensional structure of the dioxabicyclo[3.2.1]octane framework allows for precise spatial orientation of substituents, facilitating efficient interactions with biological targets. ucl.ac.uk
Derivatives of the dioxabicyclo[3.2.1]octane scaffold have demonstrated significant binding affinities for various enzymes and receptors. For instance, acetylated derivatives of aurovertin are potent, uncompetitive inhibitors of F1 ATPase. nih.gov The natural product siladenoserinol A has been identified as a potent inhibitor of the p53-Hdm2 interaction, a key target in cancer therapeutics. oup.com Synthetic analogs of siladenoserinol A with diastereomeric 6,8-dioxabicyclo[3.2.1]octane skeletons have also been evaluated, indicating that the stereochemistry of the core is a fundamental, though not essential, factor in controlling the potency of this inhibition. oup.com
In the realm of synthetic ligands, a series of 3-aza-6,8-dioxabicyclo[3.2.1]octanes have been developed as ligands for the human dopamine (B1211576) transporter (hDAT). nih.gov Biological assays using specific radioligands revealed that compounds with N-3 atom substitution by aryl groups possess significant affinity. Notably, one such compound displayed an IC50 of 21 nM for the dopamine transporter, indicating strong binding affinity. nih.govresearchgate.net
Through specific molecular interactions, compounds containing the dioxabicyclo[3.2.1]octane scaffold can modulate critical cellular pathways. The inhibition of ATP synthase by aurovertins directly impacts cellular energy metabolism. escholarship.orgacs.org The disruption of the p53-Hdm2 protein-protein interaction by siladenoserinol A analogues represents a targeted modulation of the p53 tumor suppressor pathway, which is crucial for controlling cell cycle and apoptosis. oup.com Furthermore, a library of bicyclic peptidomimetics featuring a 6,8-dioxa-3-azabicyclo[3.2.1]octane core was screened against Saccharomyces cerevisiae strains, with several compounds showing an ability to decrease the growth rate, suggesting interference with essential cellular pathways. nih.govmdpi.com
Applications as Peptidomimetic Scaffolds
The constrained conformational nature of the 3-aza-6,8-dioxabicyclo[3.2.1]octane core makes it an excellent template for peptidomimetic design. researchgate.netnih.gov These scaffolds can mimic the secondary structures of peptides, such as β-turns, but with improved biological stability. researchgate.netmdpi.com
These bicyclic structures have been successfully incorporated as dipeptide isosteres into larger peptide sequences. researchgate.netnih.gov For example, they have been used in the design of cyclic oligopeptide chymotrypsin (B1334515) inhibitors. researchgate.net By varying substituents, stereochemistry, and ring-size, a diverse range of templates can be generated for specific applications in drug discovery. researchgate.net The development of synthetic strategies, including solid-phase synthesis, has enabled the creation of focused libraries of these peptidomimetics for screening against various biological targets. researchgate.netnih.gov
Design of Ligands for Specific Transporters (e.g., Dopamine Transporter)
The tropane-like structure of certain 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives has been exploited in the design of selective ligands for monoamine transporters, particularly the human dopamine transporter (DAT). nih.gov The alteration of DAT density is associated with several central nervous system disorders, making the development of selective DAT ligands a significant area of interest. nih.govresearchgate.net
A designed set of enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octanes demonstrated significant affinity and selectivity for DAT over the serotonin (B10506) transporter (SERT). nih.gov
Table 2: Binding Affinity of a 3-Aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane Derivative
| Transporter | IC50 (nM) |
|---|---|
| Dopamine Transporter (DAT) | 21 nih.govresearchgate.net |
These findings suggest that the 3-aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane framework represents a promising new class of DAT ligands. nih.govresearchgate.net
Biosynthetic Pathways Involving Dioxabicyclo[3.2.1]octane Formation
The biosynthesis of the dioxabicyclo[3.2.1]octane ring system is a testament to the efficiency of enzymatic transformations in nature. nih.gov In the case of the aurovertin family, the 2,6-dioxabicyclo[3.2.1]octane ring is derived from a polyene precursor produced by a core polyketide synthase. escholarship.orgacs.org
The formation of this complex scaffold involves a series of elegant enzymatic steps. Following the synthesis of the polyene α-pyrone by the polyketide synthase, a methyltransferase performs a pyrone O-methylation. nih.govescholarship.org Subsequently, a flavin-dependent monooxygenase (FMO) and an epoxide hydrolase work iteratively to transform the terminal triene portion of the precursor into the final dioxabicyclo[3.2.1]octane structure. nih.govescholarship.org Research has shown that a tetrahydrofuranyl polyene is the first stable intermediate in this transformation, which then undergoes epoxidation and an anti-Baldwin 6-endo-tet ring opening to yield the bicyclic ether product. nih.govescholarship.org This highly concise pathway, requiring only four enzymes to produce aurovertin E, demonstrates how fungal biosynthetic pathways can generate complex and diverse natural product scaffolds from simple precursors. nih.govacs.org
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Chiral Building Blocks in Complex Molecule Synthesis
The 6,8-dioxabicyclo[3.2.1]octane framework serves as an effective chiral building block for the diastereocontrolled construction of various biologically active natural products. semanticscholar.org Its sterically biased structure provides inherent convex-face selectivity, guiding the stereochemical outcome of subsequent reactions. semanticscholar.org This principle has been successfully applied in the stereocontrolled synthesis of (+)-rhopaloic acid A, a potent cytotoxic norsesterterpene, from a chiral building block possessing the dioxabicyclo[3.2.1]octane core. semanticscholar.org
Levoglucosenone (B1675106), a derivative with a 6,8-dioxabicyclo[3.2.1]octane skeleton, is considered an excellent chiral-pool material. publish.csiro.au Its reduced number of chiral centers compared to many carbohydrates offers greater synthetic flexibility, making it a promising platform for constructing chiral small molecules. publish.csiro.aubeilstein-journals.orgnih.gov
| Complex Molecule | Chiral Building Block | Key Feature |
| (+)-Rhopaloic Acid A | (+)-enantiomer of a 6,8-dioxabicyclo[3.2.1]octane derivative | Convex-face selectivity of the bicyclic framework allows for stereocontrolled synthesis. semanticscholar.org |
| Siladenoserinol Analogs | D-ribose and D-mannitol derived precursors | Utilizes carbohydrates as a chiral source to construct the diastereomeric 6,8-dioxabicyclo[3.2.1]octane skeleton. oup.com |
| Oxa-bridged azepino[1,2-a]indoles | In situ generated carbonyl ylides | Stereoselective cycloannulation creates complex heterocyclic products with three stereogenic centers. researchgate.net |
Synthesis of Pharmaceutical Precursors and Intermediates
The 6,8-dioxabicyclo[3.2.1]octane system is an emerging platform for the creation of chiral molecules intended for pharmaceutical applications. beilstein-journals.orgnih.gov New chemical transformations for biomass-derived synthons like levoglucosenone are being developed to facilitate access to functional chiral materials and pharmaceutical precursors. publish.csiro.au
For instance, Cyrene, the reduced analogue of levoglucosenone, can undergo ring-expansion reactions to generate larger chiral synthons. publish.csiro.au This process allows for the preparation of chiral C6 and C7 building blocks from a renewable biomass source, which can be valuable intermediates in pharmaceutical synthesis. publish.csiro.au The natural product siladenoserinol A, which contains a 6,8-dioxabicyclo[3.2.1]octane backbone, is a potent inhibitor of the p53-Hdm2 interaction, a significant target in cancer research. oup.com Synthetic analogs of this compound have been developed, demonstrating the utility of this scaffold in creating molecules with potential therapeutic value. oup.com
Development of Novel Molecular Scaffolds for Drug Discovery
The rigid bicyclic nature of the dioxabicyclo[3.2.1]octane core makes it an attractive scaffold for drug discovery. This framework allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets. Its high three-dimensional character is a feature often underrepresented in commercial fragment libraries used in high-throughput screening. mdpi.com
Researchers have designed and synthesized libraries of compounds based on this core for various therapeutic targets. One notable example is the development of a class of bicyclic molecular scaffolds named BTAa (Bicycles from Tartaric acid and Amino acids), which feature a 3-aza-6,8-dioxa-bicyclo[3.2.1]octane structure. researchgate.net These scaffolds have been used as dipeptide isosteres and have been screened against targets such as the Human Macrophage Metalloelastase (MMP-12). researchgate.net In another study, the dioxabicyclo[3.2.1]octane scaffold was used as the basis for designing novel SGLT2 inhibitors for the treatment of diabetes, with in silico studies identifying lead molecules with high binding affinity. benthamdirect.com The use of the central 7,8-dioxabicyclo[3.2.1]octane fragment is also being explored in the context of fragment-based drug discovery (FBDD). mdpi.com
| Scaffold Class | Core Structure | Therapeutic Target/Application |
| BTAa Scaffolds | 3-Aza-6,8-dioxabicyclo[3.2.1]octane | Dipeptide isosteres, MMP-12 inhibitors. researchgate.net |
| SK306 and related molecules | Dioxabicyclo[3.2.1]octane | SGLT2 inhibitors for diabetes. benthamdirect.com |
| Siladenoserinol Analogs | 6,8-Dioxabicyclo[3.2.1]octane | p53-Hdm2 interaction inhibitors. oup.com |
| Benzofused Derivatives | Benzofused Dioxabicyclo[3.2.1]octane | Inhibitors of NO production in BV-2 cells. researchgate.net |
Creation of Sp³-Rich Chiral Scaffolds
In modern drug discovery, there is a strong demand for molecules with a higher fraction of sp³-hybridized carbons, as this often leads to improved solubility, metabolic stability, and better clinical success rates compared to "flat," sp²-rich aromatic compounds. nih.gov The saturated, three-dimensional nature of the dioxabicyclo[3.2.1]octane system makes it an ideal starting point for the creation of sp³-rich chiral scaffolds. mdpi.com
Synthetic transformations have been developed to introduce new functionalities onto this bicyclic skeleton, creating novel sp³-rich materials. For example, the aza-Wharton reaction has been used to transform aziridine (B145994) derivatives of levoglucosenone into amine-substituted 6,8-dioxabicyclo[3.2.1]oct-3-enes. publish.csiro.au These products are described as sp³-rich, amine-containing, rigid chiral materials that can be used as synthons in enantioselective synthesis or as scaffolds for bioactive discovery. publish.csiro.au The high 3D character of Cyrene is noted as a key attribute, making it and its derivatives valuable for populating fragment libraries with more structurally complex molecules. mdpi.com
Biomass-Derived Synthons from Dioxabicyclo[3.2.1]octane Systems
A significant advantage of the 6,8-dioxabicyclo[3.2.1]octane system is its accessibility from renewable biomass. beilstein-journals.orgnih.gov Levoglucosenone, a key derivative, is produced selectively from the acid-catalyzed pyrolysis of cellulose-containing materials, including lignocellulosic biomass. beilstein-journals.orgnih.gov This direct link to a non-food, renewable feedstock positions levoglucosenone and its hydrogenated derivative, Cyrene, as important biomass-derived synthons for green chemistry applications. publish.csiro.aumdpi.com
These platform chemicals are being used to develop more sustainable synthetic routes. publish.csiro.au For example, the ring-expansion of Cyrene can be used to prepare larger chiral synthons directly from biomass, offering an alternative to petrochemical-based starting materials. publish.csiro.au The use of these molecules aligns with the principles of green drug discovery, which seeks to incorporate sustainability into the development of new pharmaceuticals. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
